3-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Description
This compound features a unique hybrid structure combining a fluorinated pyrazole sulfonyl group with a strained bicyclic framework. The 3-azabicyclo[3.1.0]hexane core introduces rigidity and stereochemical complexity, while the 5-fluoro-1,3-dimethylpyrazole substituent contributes electronegativity and metabolic stability.
Properties
IUPAC Name |
3-(5-fluoro-1,3-dimethylpyrazol-4-yl)sulfonyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O4S/c1-5-9(10(12)14(2)13-5)20(18,19)15-3-6-7(4-15)8(6)11(16)17/h6-8H,3-4H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRRRYZVYPTAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)N2CC3C(C2)C3C(=O)O)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a sulfonyl group and a carboxylic acid functionality, which may contribute to its biological properties. The presence of the 5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl moiety is significant as halogenated pyrazoles have been associated with various biological activities, including anti-inflammatory and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate the azabicyclo framework with functionalization at the pyrazole ring. For example, a reported method includes:
- Formation of the azabicyclo core through cyclization reactions.
- Introduction of the sulfonyl group via nucleophilic substitution.
- Carboxylation to yield the final product.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to This compound exhibit significant antibacterial and antifungal properties. For instance:
- In vitro assays have demonstrated that derivatives with similar structural motifs possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Target Compound | S. aureus | TBD |
Anti-inflammatory Activity
Research has indicated that the incorporation of pyrazole rings enhances anti-inflammatory activity due to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway .
Case Studies
A study involving similar compounds showed that they effectively reduced inflammation in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .
The proposed mechanism for the biological activity of this compound may involve:
Comparison with Similar Compounds
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione ()
- Substituents : Hydroxyl and phenyl groups at the pyrazole ring vs. 5-fluoro-1,3-dimethyl and sulfonyl groups in the target compound.
- Electronic Effects : The hydroxyl group in Compound 5 () increases polarity but reduces stability compared to the electron-withdrawing fluoro and sulfonyl groups in the target, which may enhance oxidative resistance .
Coumarin-Pyrazole Hybrids ()
- Hybrid Systems : Compounds like 4i and 4j () integrate coumarin and tetrazole moieties, whereas the target compound prioritizes a sulfonyl-linked bicyclic framework.
- Synthetic Complexity : The target’s azabicyclo[3.1.0]hexane ring introduces greater synthetic challenges due to ring strain, compared to the linear tetrazole derivatives in .
Bicyclic Systems with Sulfur-Containing Substituents
Cephalosporin Derivatives ()
- Substituent Comparison : The thiadiazole-thioether groups in cephalosporins (e.g., Compound m , n ) contribute to β-lactamase resistance, whereas the pyrazole-sulfonyl group in the target may serve as a tunable pharmacophore for alternative mechanisms.
- Carboxylic Acid Positioning : Both classes feature carboxylic acids critical for bioactivity, but the 6-position in the target’s bicyclohexane may confer distinct spatial orientation compared to cephalosporins.
Comparative Data Table
Research Implications and Limitations
- Structural Advantages : The target’s fluoro-sulfonyl group and rigid bicyclic system may offer superior metabolic stability and target engagement compared to hydroxylated pyrazoles () or coumarin hybrids ().
- Gaps in Data: No direct pharmacological data for the target compound are available in the provided evidence; comparisons rely on structural analogs. Further studies on solubility, potency, and in vivo efficacy are needed.
- Synthetic Challenges : The azabicyclo[3.1.0]hexane core necessitates advanced ring-closing strategies, contrasting with the linear syntheses in –2 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
